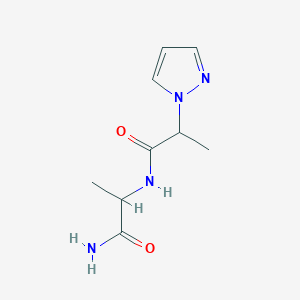![molecular formula C16H26N2O B7553672 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone, also known as ASU, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects. ASU belongs to the class of spiro compounds and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The exact mechanism of action of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone may increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to have a number of biochemical and physiological effects in the body. In addition to its neuroprotective effects, 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to have anti-inflammatory and antioxidant properties. 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone may also help to regulate the levels of certain neurotransmitters in the brain, which can have a positive impact on mood and behavior.
実験室実験の利点と制限
One of the advantages of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
将来の方向性
There are a number of future directions for research on 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone. One area of interest is the development of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the study of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone's effects on other physiological systems in the body, such as the immune system and cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone and its potential therapeutic applications.
合成法
The synthesis of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 2-cyclohexenone with 2-aminopyrrolidine in the presence of a Lewis acid catalyst. The resulting product undergoes a cyclization reaction to form the spiro compound 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone. The synthesis of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been the subject of numerous scientific studies due to its potential therapeutic effects. One area of research has focused on the use of 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone as a potential treatment for neurological disorders such as Alzheimer's disease. 2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone has been shown to have neuroprotective effects and may help to prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
特性
IUPAC Name |
2-(2-azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-15(18-11-4-5-12-18)13-17-10-6-9-16(14-17)7-2-1-3-8-16/h1-2H,3-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQRZPPHDFVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCCC3(C2)CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7553594.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)

![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)